molecular formula C18H24F3NO2 B13853923 Acynonapyr metabolite C

Acynonapyr metabolite C

Cat. No.: B13853923
M. Wt: 343.4 g/mol
InChI Key: FGLIIEIUQPTMAX-YIONKMFJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acynonapyr metabolite C involves the substitution of cyclic amines with (hetero)aryl(oxy) moieties. The process begins with the design and synthesis of target molecules, followed by structural optimization to enhance acaricidal activity . Key steps in the synthesis include the use of reagents such as m-chloroperbenzoic acid (m-CPBA) and solvents like acetonitrile .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out under controlled conditions to maintain the stability of the compound and prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Acynonapyr metabolite C undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include m-CPBA for oxidation, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out in solvents like acetonitrile and under controlled temperatures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which are used in further research and development of acaricides .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds to acynonapyr metabolite C include:

Uniqueness

This compound is unique due to its high specificity and efficacy against spider mites, particularly those resistant to conventional acaricides. Its novel mode of action and structural optimization make it a valuable tool in the development of new acaricides .

Properties

Molecular Formula

C18H24F3NO2

Molecular Weight

343.4 g/mol

IUPAC Name

(1S,5R)-3-[2-propoxy-4-(trifluoromethyl)phenoxy]-9-azabicyclo[3.3.1]nonane

InChI

InChI=1S/C18H24F3NO2/c1-2-8-23-17-9-12(18(19,20)21)6-7-16(17)24-15-10-13-4-3-5-14(11-15)22-13/h6-7,9,13-15,22H,2-5,8,10-11H2,1H3/t13-,14+,15?

InChI Key

FGLIIEIUQPTMAX-YIONKMFJSA-N

Isomeric SMILES

CCCOC1=C(C=CC(=C1)C(F)(F)F)OC2C[C@H]3CCC[C@@H](C2)N3

Canonical SMILES

CCCOC1=C(C=CC(=C1)C(F)(F)F)OC2CC3CCCC(C2)N3

Origin of Product

United States

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